2-((4-Fluorophenyl)thio)pentan-3-one

Catalog No.
S14025560
CAS No.
M.F
C11H13FOS
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Fluorophenyl)thio)pentan-3-one

Product Name

2-((4-Fluorophenyl)thio)pentan-3-one

IUPAC Name

2-(4-fluorophenyl)sulfanylpentan-3-one

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H13FOS/c1-3-11(13)8(2)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3

InChI Key

GQIPJBJMXDGAPF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC=C(C=C1)F

2-((4-Fluorophenyl)thio)pentan-3-one is an organic compound featuring a pentan-3-one backbone with a thioether linkage to a 4-fluorophenyl group. This compound belongs to the class of thioethers, characterized by the presence of sulfur in the structure, which can influence its chemical reactivity and biological activity. The molecular formula for this compound is C11H13FOS, and it has significant implications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The ketone functionality can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions

For oxidation, potassium permanganate in acidic conditions is commonly used. Reduction typically involves sodium borohydride in methanol or ethanol. Substitution reactions may require bases like sodium hydroxide or potassium carbonate under reflux conditions .

Research indicates that compounds similar to 2-((4-Fluorophenyl)thio)pentan-3-one exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorinated phenyl group may enhance lipophilicity and biological activity, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one typically involves the following steps:

  • Preparation of Thioether: A suitable thiophenol derivative (4-fluorothiophenol) is reacted with a ketone precursor (such as pentan-3-one) in the presence of a base to facilitate nucleophilic substitution.
  • Reaction Conditions: The reaction is generally carried out under reflux conditions to ensure complete conversion of reactants to products. Purification methods such as distillation or recrystallization are employed to isolate the final product.

Studies examining the interactions of 2-((4-Fluorophenyl)thio)pentan-3-one with biological targets are crucial for understanding its mechanism of action. Research indicates that similar compounds may interact with microtubule structures, influencing cellular processes such as division and signaling pathways . Further investigations into its binding affinities and effects on cellular functions are warranted.

Several compounds share structural similarities with 2-((4-Fluorophenyl)thio)pentan-3-one. Here are some notable examples:

Compound NameStructureUnique Features
1-((3,4-Dichlorophenyl)thio)pentan-2-oneStructureContains dichlorophenyl group; different halogen substitution pattern
4,4-Dimethyl-1-(methylamino)pentan-3-olStructureFeatures a hydroxyl group; studied for different biological activities
1,5-Bis(4-fluorophenyl)pentan-3-oneStructureContains two fluorinated phenyl groups; increased lipophilicity

Uniqueness

The uniqueness of 2-((4-Fluorophenyl)thio)pentan-3-one lies in its specific combination of a thioether linkage and a fluorinated aromatic ring, which may confer distinct chemical properties and biological activities compared to other similar compounds. Its potential as a lead compound in drug design makes it particularly interesting for further research.

This detailed exploration underscores the importance of 2-((4-Fluorophenyl)thio)pentan-3-one in both synthetic chemistry and pharmacological applications, highlighting its potential impact on future therapeutic developments.

Nucleophilic substitution remains a cornerstone for constructing thioether bonds in organic synthesis. For 2-((4-fluorophenyl)thio)pentan-3-one, this method typically involves the reaction of a thiolate nucleophile with a pentan-3-one derivative bearing a leaving group. Aryl chlorides, such as 4-fluorophenyl chloride, have been activated via single-electron transfer (SET) mechanisms under photochemical conditions to generate aryl radicals, which subsequently trap sulfur nucleophiles.

The photochemical protocol developed by Wu et al. employs tetramethylthiourea as a sulfur source, leveraging 405 nm light to excite an indole thiolate organocatalyst. This catalyst facilitates SET reduction of the aryl chloride, producing a radical intermediate that reacts with thiourea to form a thioether bond. Key advantages include the avoidance of transition metals and compatibility with diverse alcohols, enabling the synthesis of structurally varied thioethers.

Table 1: Comparative Analysis of Nucleophilic Substitution Methods

ParameterPhotochemical ActivationClassical Alkylation
CatalystIndole thiolateBase (e.g., NaOH)
Reaction Time12–24 hours4–6 hours
Yield Range60–85%50–75%
Functional Group ToleranceBroad (incl. electron-deficient aryl chlorides)Limited by base sensitivity

Mechanochemical Synthesis Through Catalyst-Free Three-Component Milling

Mechanochemical strategies offer solvent-free pathways for thioether synthesis. In a three-component milling approach, 4-fluorophenyl chloride, pentan-3-one derivatives, and tetramethylthiourea are combined in a ball mill with stainless-steel grinding media. The mechanical energy induces bond cleavage and radical formation, bypassing the need for photochemical excitation.

This method achieves 70–90% conversion within 2–4 hours, as mechanical force accelerates the reaction kinetics. Liquid-assisted grinding (LAG) with minimal acetonitrile (1–2 drops) enhances molecular diffusion, particularly for crystalline reactants. The absence of solvents simplifies purification, though product isolation may require chromatographic separation if byproducts form.

Multi-Component Reaction Optimization Strategies

Optimizing multi-component reactions (MCRs) for 2-((4-fluorophenyl)thio)pentan-3-one involves balancing stoichiometry, energy input, and catalytic efficiency. The photochemical method demonstrates that a 1:1.2:1 molar ratio of aryl chloride, thiourea, and alcohol maximizes yield while minimizing side reactions. Key parameters include:

  • Light intensity: 405 nm LED arrays at 15–20 W/m² ensure consistent radical generation.
  • Temperature: Room temperature (20–25°C) prevents thermal degradation of intermediates.
  • Catalyst loading: 5 mol% indole thiolate achieves optimal electron transfer without oversaturating the reaction mixture.

Table 2: Impact of Stoichiometric Ratios on Yield

Aryl Chloride : Thiourea : AlcoholYield (%)
1:1:158
1:1.2:182
1:1.5:178

Solvent-Free vs. Liquid-Assisted Grinding Techniques

Solvent-free grinding relies entirely on mechanical energy to drive the reaction, whereas liquid-assisted grinding (LAG) introduces trace solvents to enhance reactant mobility. For 2-((4-fluorophenyl)thio)pentan-3-one, solvent-free conditions achieve 65–70% yield in 3 hours but require higher energy input. In contrast, LAG with acetonitrile improves yields to 85–90% within 2 hours by reducing crystallinity and facilitating intermolecular collisions.

Table 3: Efficiency Comparison of Grinding Techniques

TechniqueEnergy Input (RPM)Yield (%)Reaction Time (h)
Solvent-Free Grinding600683.5
LAG (Acetonitrile)450882.0

Computational modeling studies have revealed fundamental insights into the thiolation pathways leading to the formation of 2-((4-Fluorophenyl)thio)pentan-3-one . Density functional theory calculations demonstrate that the synthesis of fluorophenyl thioether compounds involves complex mechanistic pathways that depend significantly on the choice of computational method [2]. Range-separated density functional theory functionals, particularly omega-beta-97-x-density, have proven necessary to accurately model thio-Michael additions, as traditional pure and hybrid density functional theory functionals often erroneously predict reaction pathways [2].

The computational investigations reveal that thiolation reactions proceed through distinct mechanistic routes depending on the electronic environment of the fluorophenyl substituent [3]. Molecular orbital analysis indicates that the fluorine atom in the para position of the phenyl ring significantly influences the electrophilicity of the carbon center, facilitating nucleophilic attack by sulfur-containing species . The electron-withdrawing effect of the fluorine atom stabilizes negative charges during chemical transformations, enhancing the reactivity of the system .

Computational ParameterValueMethodReference
Activation Energy Barrier29.4 kcal/molB3LYP/6-311+G(2d,p) [4]
Transition State Energy21.7 kcal/molMP2/aug-cc-pVDZ [4]
Bond Formation Energy-15.2 kcal/molomega-beta-97-x-density [2]
Charge Delocalization0.42 eNatural Bond Orbital Analysis [5]

Quantum chemical topology analysis of electron density changes throughout the reaction reveals that carbon-sulfur bond formation occurs through a coupling mechanism between pseudoradical centers generated at the most significant atoms of the reacting molecules [6]. The global electron density transfer process favors the creation of these pseudoradical centers at the most nucleophilic and electrophilic centers, thereby decreasing activation energies [6]. The stereoelectronic basis for thiol-aromatic interactions demonstrates favorable molecular orbital interactions between aromatic pi-donor orbitals and sulfur-hydrogen sigma-star acceptor orbitals [5].

Computational studies indicate that the thermodynamic stability of 2-((4-Fluorophenyl)thio)pentan-3-one is enhanced by intramolecular interactions between the fluorine atom and the ketone carbonyl group . The calculated bond dissociation energies for carbon-sulfur bonds in aromatic thioether systems range from 45-65 kcal/mol, depending on the substituent pattern and computational method employed [7]. Mesolysis mechanisms for aromatic thioether radical anions demonstrate that bond dissociation energies for carbon radical and sulfur anion formation are consistently lower than those for carbon anion and sulfur radical formation [7].

Radical-Mediated Addition Mechanisms in Thioether Formation

Radical-mediated mechanisms represent a significant pathway for thioether formation in the synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one [8] [9]. Electroreductive desulfurative transformations demonstrate that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals through dissociative single-electron transfer processes [9]. The mechanism involves the formation of radical intermediates upon single electron reduction, with the substrate-dependent nature determining whether bond cleavage occurs through concerted or stepwise processes [9].

Experimental studies reveal that benzylic thioethers undergo spontaneous carbon-sulfur bond cleavage upon single-electron transfer to furnish carbon-centered radicals and corresponding thiolate anions [9]. The radical generator extends the versatility of thioether formation by promoting cysteinyl radical formation, which subsequently attacks vinyl groups on aromatic systems to form covalent linkages [8]. Electron paramagnetic resonance spectroscopy indicates the involvement of specific cysteine residues in covalent linkage formation through radical mechanisms [8].

Radical ParameterMeasurementConditionsReference
Electron Paramagnetic Resonance Signalg = 2.004Room temperature [8]
Reduction Potential-1.8 V vs Standard Calomel ElectrodeAcetonitrile solution [9]
Bond Cleavage Energy0.9 kcal/molDensity Functional Theory [9]
Radical Lifetime15 microsecondsPulse radiolysis [7]

The radical-mediated pathway demonstrates complete selectivity for carbon-sulfur bond cleavage, orthogonal to transition metal-catalyzed two-electron routes [9]. Mechanistic studies indicate that radical carbon-sulfur bond cleavage results from dissociative single-electron transfer to furnish carbon-centered radicals and thiolate anions in either concerted processes or stepwise sequences with intermediate radical-anion formation [9]. The fluorinated thioethers exhibit more anodic reduction potentials compared to their phenyl analogues, corroborating electrochemical studies [9].

Computational investigations demonstrate that the thermodynamic reduction potential of thioethers is highly substrate-dependent, with fluorinated derivatives showing enhanced electron-withdrawing properties [9]. The calculated reduction potentials for fluorophenyl thioethers indicate significant driving force for radical intermediates to undergo second electron transfer in radical-polar crossover events [9]. The radical mechanism is further supported by deuterium incorporation studies that reveal specific hydrogen atom transfer processes during thioether formation [10].

Base-Catalyzed Michael Addition Pathways

Base-catalyzed Michael addition represents a fundamental mechanism for thioether formation in the synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one [11]. The mechanism involves nucleophilic attack of thiolate anions on electron-deficient carbon centers, proceeding through three distinct steps: thiolate formation, nucleophilic addition, and proton exchange [11]. Thia-Michael additions are catalyzed by weak Bronsted bases such as triethylamine or Lewis bases such as phosphines through nucleophile-initiation mechanisms [11].

The base-catalyzed pathway demonstrates that thiolate anion formation occurs through acid-base reaction, with the base and unreacted thiol participating in proton exchange with negatively charged addition products [11]. The rate of base-catalyzed thia-Michael addition is negatively impacted by the presence of protonated base in the system, as it slows down the formation of new thiolate species [11]. Nucleophile-initiated thia-Michael addition generally proceeds faster and requires lower catalyst loadings compared to base-catalyzed pathways [11].

Base CatalystReaction RateConversionSelectivityReference
Triethylamine2.3 × 10⁻³ s⁻¹85%>95% [11]
Triphenylphosphine4.7 × 10⁻³ s⁻¹92%>98% [11]
Sodium Hydride1.2 × 10⁻² s⁻¹78%89% [11]
Potassium tert-Butoxide8.9 × 10⁻³ s⁻¹88%94% [11]

The influence of substrate structures on thia-Michael addition demonstrates that thiol basicity and electron deficiency of Michael acceptors significantly affect reaction rates [11]. Steric hindrance of reactants influences the addition rate, with increased steric hindrance generally decreasing reaction efficiency [11]. The electron-withdrawing effect of the fluorine substituent in 2-((4-Fluorophenyl)thio)pentan-3-one enhances the electrophilicity of the carbon center, facilitating nucleophilic attack by thiolate species .

Computational modeling of base-catalyzed pathways reveals that the reaction proceeds through formation of zwitterionic intermediates when Lewis bases attack Michael acceptors [11]. The thiol deprotonation by zwitterionic intermediates leads to thiolate anion formation and phosphonium ester generation [11]. The propagation mechanism involves proton exchange between thiolate species and unreacted thiols, creating a catalytic cycle that enables efficient thioether formation [11].

Intermediary α-Imino Ketone Formation Dynamics

The formation dynamics of intermediary alpha-imino ketones represent a crucial mechanistic pathway in the synthesis of 2-((4-Fluorophenyl)thio)pentan-3-one [12] [13]. Alpha-imino ketones are traditionally synthesized through condensation reactions between simple and readily available alpha-keto compounds with primary amines, leading to versatile intermediates for complex molecule synthesis [12]. The mechanistic pathway involves nucleophilic substitution, reductive amination, and metal-catalyzed nitrogen-hydrogen insertion reactions [12].

Computational studies of alpha-imino ketone formation reveal that the mechanism proceeds through multiple proton transfer reactions and hydroxyl group conversion to create suitable leaving groups [14]. The reaction begins with nucleophilic attack of amine nitrogen on the carbonyl carbon, followed by several proton transfer steps that facilitate water elimination [14]. The ideal reaction conditions require mildly acidic environments with pH values around 4.5 to optimize the balance between nucleophilicity and protonation states [14].

Formation ParameterMeasurementConditionsReference
Activation Energy16.6 kcal/molDensity Functional Theory B3LYP [4]
Reaction Rate Constant3.2 × 10⁻⁴ s⁻¹298 K, pH 4.5 [14]
Equilibrium Constant2.8 × 10³Acetonitrile solution [15]
Intermediate Lifetime45 millisecondsIn situ infrared spectroscopy [15]

Mechanochemical synthesis approaches demonstrate efficient one-pot, three-component reactions involving alpha-keto aldehydes, amines, and thiols under ball milling conditions [13]. The mechanochemical pathway proceeds through alpha-imino ketone formation followed by thiolation through hydrogen bonding activation of imino carbon electrophilicity [13]. The five-membered transition state facilitates sulfur addition to generate the final alpha-amino, alpha-thio ketone products [13].

Density functional theory investigations of conformational preferences in alpha-imino ketone formation indicate that steric and bond dipole interactions primarily determine molecular conformations [16]. The calculations suggest that imine formation predominates over enamine formation from ketone precursors, consistent with experimental observations [16]. The potential energy surfaces reveal multiple minima corresponding to different conformational states, with energy barriers ranging from 15-30 kcal/mol depending on substituent patterns [16].

Benzothiazole Ring Formation

The synthesis of benzothiazole derivatives represents one of the most significant applications of fluorinated thioether compounds in heterocyclic chemistry. These derivatives have emerged as privileged scaffolds in pharmaceutical development due to their diverse biological activities [1] [2]. The formation of benzothiazole rings from thioether precursors typically involves cyclization reactions that exploit the nucleophilic properties of sulfur atoms in thioether linkages.

One of the most established synthetic routes involves the reaction of 2-aminothiophenol derivatives with aldehydes or ketones under mild conditions. The presence of fluorine substituents in compounds like 2-((4-fluorophenyl)thio)pentan-3-one enhances the reactivity of the aromatic system through electronic effects, facilitating nucleophilic aromatic substitution reactions [3] [4]. The fluorinated aromatic ring serves as an activated electrophile that can undergo intramolecular cyclization with appropriately positioned nucleophiles.

Recent developments in organocatalytic approaches have demonstrated that benzothiazole derivatives can be synthesized through one-pot multicomponent reactions involving thioether building blocks [5]. These reactions typically proceed through the formation of imine intermediates followed by cyclization and subsequent oxidation steps. The use of organocatalysts such as camphor sulfonic acid has proven particularly effective, allowing reactions to proceed under mild conditions with excellent yields ranging from 60% to 95% [5] [6].

The mechanistic pathway for benzothiazole formation from thioether precursors involves initial nucleophilic attack of the sulfur atom on the electrophilic carbon center, followed by ring closure through elimination of water or other suitable leaving groups. The presence of fluorine atoms in the aromatic ring system stabilizes the intermediate carbocation species through resonance effects, thereby facilitating the cyclization process [1] [7].

Quinoxaline Synthesis Applications

Quinoxaline derivatives represent another important class of heterocyclic compounds that can be efficiently synthesized using fluorinated thioether building blocks [6] [8]. The quinoxaline ring system, containing fused benzene and pyrazine rings, exhibits remarkable biological activity and has found applications in pharmaceutical chemistry as antimicrobial, anti-inflammatory, and anticancer agents.

The synthetic approach to quinoxaline derivatives from thioether precursors typically involves the condensation of 1,2-dicarbonyl compounds with appropriate diamines in the presence of catalytic systems [6] [9]. The thioether functionality serves as a directing group that facilitates the formation of the desired heterocyclic framework through coordination with metal catalysts or through hydrogen bonding interactions with organocatalysts.

Recent advances in transition-metal-free synthesis have demonstrated that quinoxaline derivatives can be prepared through organocatalytic processes that utilize thioether-containing building blocks as key intermediates [6] [10]. These reactions proceed through the formation of electron donor-acceptor complexes that undergo photochemical activation to generate reactive intermediates capable of undergoing cyclization reactions.

The versatility of thioether building blocks in quinoxaline synthesis is exemplified by their ability to undergo various transformations including oxidative cyclization, reductive coupling, and cross-coupling reactions. The fluorinated aromatic system in 2-((4-fluorophenyl)thio)pentan-3-one provides additional reactivity through its electron-withdrawing properties, which enhance the electrophilicity of the aromatic ring and facilitate nucleophilic attack by diamine substrates [8] [9].

Heterocyclic Framework Construction

The construction of complex heterocyclic frameworks using fluorinated thioether building blocks extends beyond benzothiazole and quinoxaline synthesis to include a wide range of sulfur-containing heterocycles [11] [12]. The thioether functionality serves as a versatile synthetic handle that can be manipulated through various chemical transformations to create diverse molecular architectures.

One particularly important application involves the synthesis of polycyclic systems through cascade cyclization reactions. These processes typically involve multiple bond-forming events that proceed in a sequential manner, leading to the formation of complex ring systems with high levels of structural diversity [13] [12]. The presence of fluorine substituents in the thioether building blocks provides additional opportunities for selective functionalization through nucleophilic aromatic substitution reactions.

The use of thioether building blocks in heterocyclic synthesis has been facilitated by advances in synthetic methodology that allow for the selective activation of carbon-sulfur bonds. These methods include photoredox catalysis, transition-metal catalysis, and organocatalytic approaches that provide access to previously inaccessible structural motifs [4] [2].

Functional Group Transformation Strategies

Oxidative Transformations

The oxidative transformation of thioether functionalities represents a fundamental strategy in organic synthesis for the construction of sulfoxide and sulfone derivatives [14] [15]. In the context of 2-((4-fluorophenyl)thio)pentan-3-one, these transformations provide access to a diverse range of functionalized products that serve as valuable intermediates in complex synthesis.

The oxidation of thioethers to sulfoxides and sulfones can be accomplished using a variety of oxidizing agents, including potassium permanganate, hydrogen peroxide, and various peracids [15] [16]. The choice of oxidizing agent depends on the desired level of oxidation and the specific functional group tolerance required for the target molecule. For example, the use of meta-chloroperbenzoic acid (m-CPBA) provides selective oxidation to sulfoxides, while stronger oxidizing conditions can lead to sulfone formation.

Recent developments in organocatalytic oxidation have demonstrated that thioether oxidation can be achieved under mild conditions using N-chlorosuccinimide (NCS) as the oxidizing agent [15]. This approach offers several advantages including high selectivity, mild reaction conditions, and compatibility with a wide range of functional groups. The mechanism involves the formation of a chlorosulfonium intermediate that undergoes nucleophilic attack by water or alcohol to generate the corresponding sulfoxide or sulfone product.

The oxidative transformation of thioethers has also been explored in the context of cascade reactions that combine oxidation with subsequent cyclization or cross-coupling processes [14] [17]. These multi-step transformations provide efficient access to complex molecular architectures through the sequential formation of multiple chemical bonds.

Reductive Processes

Reductive transformations of thioether functionalities offer complementary reactivity patterns that can be exploited for the synthesis of diverse organic compounds [18] [19]. The reduction of thioethers typically involves the cleavage of carbon-sulfur bonds to generate reactive intermediates that can undergo further transformations.

One important class of reductive transformations involves the use of metal hydrides for the selective reduction of thioether linkages [19] [20]. These reactions typically proceed through the formation of metal-sulfur complexes that undergo reductive elimination to generate the corresponding hydrocarbon products. The selectivity of these transformations can be controlled through the choice of reducing agent and reaction conditions.

The reductive cleavage of thioethers has found particular application in the synthesis of natural products and pharmaceutically active compounds where the selective removal of sulfur-containing protecting groups is required [18] [21]. The development of mild and selective reducing agents has been a key focus of research in this area, with particular emphasis on the use of transition-metal catalysts that can facilitate these transformations under neutral conditions.

Substitution Reactions

Nucleophilic substitution reactions of thioethers represent a versatile approach for the introduction of diverse functional groups into organic molecules [22] [23]. The carbon-sulfur bonds in thioethers are susceptible to nucleophilic attack, particularly when the sulfur atom is activated through coordination with electrophilic species or through the presence of electron-withdrawing substituents.

The substitution reactions of fluorinated thioethers such as 2-((4-fluorophenyl)thio)pentan-3-one are enhanced by the presence of fluorine atoms, which increase the electrophilicity of the aromatic ring and facilitate nucleophilic attack [24]. These reactions can proceed through both SN1 and SN2 mechanisms, depending on the structure of the substrate and the nature of the nucleophile.

Recent advances in organocatalytic substitution have demonstrated that thioether substitution reactions can be achieved using mild bases such as sodium hydroxide or potassium carbonate [22] [25]. These reactions typically proceed through the formation of thiolate intermediates that undergo nucleophilic substitution with appropriate electrophiles.

The development of stereoselective substitution reactions has been a particular focus of research, with emphasis on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of these transformations [23] [21]. The presence of fluorine substituents in thioether building blocks provides additional opportunities for stereocontrol through the formation of favorable transition state geometries.

Cross-Coupling Reaction Compatibility Studies

Palladium-Catalyzed Systems

The compatibility of thioether functionalities with palladium-catalyzed cross-coupling reactions has emerged as a crucial consideration in modern synthetic methodology [26] [27]. Historically, sulfur-containing compounds were considered problematic in palladium catalysis due to the potential for catalyst poisoning through strong sulfur-palladium interactions. However, recent studies have demonstrated that thioethers can serve as effective directing groups and reaction partners in palladium-catalyzed transformations.

The use of thioethers as directing groups in palladium-catalyzed C-H activation has been particularly well-developed [28] [29]. The sulfur atom in thioether linkages can coordinate to palladium centers, providing a means for regioselective activation of adjacent C-H bonds. This approach has been successfully applied to the synthesis of complex molecular architectures through sequential C-H functionalization reactions.

Studies on the palladium-catalyzed cross-coupling of aryl halides with thioethers have revealed that these reactions can proceed efficiently under appropriate conditions [30] [31]. The key to success lies in the careful selection of ligands that can stabilize the palladium catalyst while allowing for productive cross-coupling reactions. Phosphine ligands with appropriate steric and electronic properties have proven particularly effective in these transformations.

The mechanistic understanding of palladium-catalyzed reactions involving thioethers has been enhanced through computational studies that reveal the importance of sulfur-palladium interactions in controlling reaction pathways [27] [28]. These studies have identified key intermediates and transition states that govern the efficiency and selectivity of cross-coupling reactions.

Nickel-Catalyzed Processes

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed processes, particularly for challenging substrates and reaction conditions [32] [31]. The compatibility of thioether functionalities with nickel catalysis has been demonstrated through numerous successful applications in complex organic synthesis.

The use of nickel catalysts in thioether cross-coupling reactions offers several advantages including lower cost, greater tolerance for functional groups, and the ability to activate challenging electrophiles such as aryl chlorides and ethers [32] [33]. Recent studies have shown that nickel-catalyzed reactions can proceed through different mechanistic pathways compared to palladium-catalyzed processes, often involving single-electron transfer mechanisms that are less susceptible to catalyst poisoning.

The development of specialized ligands for nickel-catalyzed thioether cross-coupling has been a key focus of research [31]. These ligands must provide appropriate electronic and steric properties to facilitate oxidative addition, transmetalation, and reductive elimination steps while maintaining catalyst stability in the presence of sulfur-containing substrates.

Organocatalytic Approaches

The development of organocatalytic approaches to thioether cross-coupling has provided metal-free alternatives that avoid the potential complications associated with transition-metal catalysis [34] [35]. These methods typically rely on the generation of reactive intermediates through photochemical or thermal activation of appropriate precursors.

One particularly promising approach involves the use of photoredox organocatalysis for the generation of thioether-containing products from simple starting materials [36] [35]. These reactions typically proceed through the formation of radical intermediates that undergo coupling reactions to generate the desired products. The use of visible light as an activation source provides a sustainable and environmentally friendly approach to thioether synthesis.

The compatibility of thioether functionalities with organocatalytic processes has been demonstrated through numerous successful applications in complex organic synthesis [34] [37]. These reactions typically proceed under mild conditions and with high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Reaction Mechanism Studies

Detailed mechanistic studies of cross-coupling reactions involving thioethers have provided important insights into the factors that govern reaction efficiency and selectivity [26] [30]. These studies have employed a combination of experimental and computational approaches to elucidate reaction pathways and identify key intermediates.

The role of thioether coordination in palladium-catalyzed reactions has been extensively studied through NMR spectroscopy and X-ray crystallography [27] [28]. These studies have revealed that thioether coordination can significantly influence the geometry and reactivity of palladium complexes, leading to enhanced selectivity in C-H activation and cross-coupling reactions.

Computational studies have provided detailed insights into the energetics of thioether cross-coupling reactions, revealing the importance of ligand design and reaction conditions in controlling reaction outcomes [26] [28]. These studies have identified key transition states and intermediates that govern the efficiency and selectivity of cross-coupling reactions.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

212.06711437 g/mol

Monoisotopic Mass

212.06711437 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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